molecular formula C6H4ClFO3S B1442515 3-Fluoro-5-hydroxybenzene-1-sulfonyl chloride CAS No. 1261441-64-8

3-Fluoro-5-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B1442515
CAS No.: 1261441-64-8
M. Wt: 210.61 g/mol
InChI Key: OMKGTNFVEVJECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-hydroxybenzene-1-sulfonyl chloride (CAS: 1261441-64-8) is a sulfonyl chloride derivative with the molecular formula C₆H₄ClFO₃S. Its structure features a fluorine atom at the 3-position and a hydroxyl group at the 5-position on the benzene ring, with a sulfonyl chloride (–SO₂Cl) group at position 1 . The compound’s SMILES representation is C1=C(C=C(C=C1F)S(=O)(=O)Cl)O, and its InChIKey is OMKGTNFVEVJECD-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its ionized forms (e.g., m/z 224.9: 156.3 Ų, m/z 225.9: 155.5 Ų) suggest moderate polarity and structural compactness .

Properties

IUPAC Name

3-fluoro-5-hydroxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO3S/c7-12(10,11)6-2-4(8)1-5(9)3-6/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKGTNFVEVJECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(=O)(=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoro-5-hydroxybenzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, biochemical pathways, pharmacokinetics, and case studies.

Target of Action
The compound primarily targets various cellular pathways associated with cancer cell proliferation and apoptosis. Similar compounds have shown high affinity for multiple receptors, indicating a potential for diverse biological interactions.

Mode of Action
3-Fluoro-5-hydroxybenzene-1-sulfonyl chloride is believed to induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the formation of covalent bonds with target proteins, leading to inhibition of their activity.

Biochemical Pathways

The compound affects numerous biochemical pathways, including:

  • Cell Cycle Regulation : Induces G2/M phase arrest, crucial for halting cancer cell division.
  • Apoptotic Signaling : Triggers intrinsic apoptotic pathways leading to programmed cell death.
  • Enzyme Inhibition : Interacts with serine proteases and other enzymes, forming stable complexes that inhibit their activity .

Pharmacokinetics

The pharmacokinetic profile of 3-Fluoro-5-hydroxybenzene-1-sulfonyl chloride suggests it can be effectively absorbed and distributed within target tissues. However, low skin permeation rates may limit its application in topical formulations.

In Vitro Studies

In laboratory settings, 3-Fluoro-5-hydroxybenzene-1-sulfonyl chloride has demonstrated significant anti-cancer activity. For instance, studies show that this compound can effectively inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest at specific concentrations .

In Vivo Studies

Animal model studies have indicated that low doses of the compound exhibit minimal toxicity while maintaining significant therapeutic effects. For example:

  • Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in a notable reduction in tumor size without substantial side effects on normal tissues .

Table 1: Biological Activity Profile

Activity Type Effect Reference
AnticancerInduces apoptosis
Cell Cycle ArrestG2/M phase arrest
Enzyme InhibitionInhibits serine proteases

Table 2: Pharmacokinetic Data

Parameter Value Reference
Absorption RateModerate
Skin PermeationLow
DistributionEffective in target tissues

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties Applications/Notes
3-Fluoro-5-hydroxybenzene-1-sulfonyl chloride C₆H₄ClFO₃S –F (3), –OH (5), –SO₂Cl (1) 226.61 Predicted CCS: 155–156 Ų ; no literature data. Potential intermediate in agrochemicals/pharmaceuticals (speculative) .
3-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride C₇H₄ClF₃O₃S –CF₃ (5), –OH (3), –SO₂Cl (1) 260.62 Higher lipophilicity due to –CF₃; no experimental data. Likely enhanced reactivity due to strong electron-withdrawing –CF₃ group .
Trifluoromethanesulfonyl chloride CClF₃O₂S –SO₂Cl attached to –CF₃ 168.52 Boiling point: 29–32°C; density: 1.583 g/mL . Widely used as a reagent in organic synthesis (e.g., triflation reactions) .
2-Methoxy-5-(1,1,3-trioxo-thiazolidin-2-yl)benzene-1-sulfonyl chloride C₁₀H₁₀ClNO₆S₂ –OCH₃ (2), thiazolidinyl (5), –SO₂Cl (1) 339.80 Complex heterocyclic substituent; H-bond acceptors: 6 . Specialized applications in medicinal chemistry (e.g., enzyme inhibitors) .
2-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride C₇H₄ClF₃O₃S –OH (2), –CF₃ (5), –SO₂Cl (1) 260.62 Structural isomer of CID 122163717; positional effects on reactivity. Similar to CID 122163717 but with altered substitution pattern .

Key Observations:

Substituent Effects on Reactivity: The –CF₃ group (in CID 122163717 and the 2-hydroxy analog) significantly increases lipophilicity and electron-withdrawing effects compared to the –F and –OH groups in the target compound. This enhances electrophilicity at the sulfonyl chloride group, favoring nucleophilic substitution reactions .

Synthetic Challenges :

  • The target compound’s ortho-hydroxyl group (relative to –SO₂Cl) may complicate synthesis due to steric hindrance or side reactions (e.g., self-condensation). In contrast, trifluoromethanesulfonyl chloride () is commercially viable and synthetically accessible .

Safety and Handling :

  • Sulfonyl chlorides are generally moisture-sensitive and corrosive. While safety data for the target compound is unavailable, analogs like 3-chloro-5-(trifluoromethyl)benzoyl chloride () lack classified hazards but require standard precautions for reactive intermediates .

Potential Applications: The target compound’s lack of documented use contrasts with trifluoromethanesulfonyl chloride, a staple in triflation reactions, and thiazolidinyl-substituted analogs (), which are explored in drug discovery . Its fluorinated structure suggests possible utility in fluorinated bioactive molecules, pending further study .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-5-hydroxybenzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Fluoro-5-hydroxybenzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.